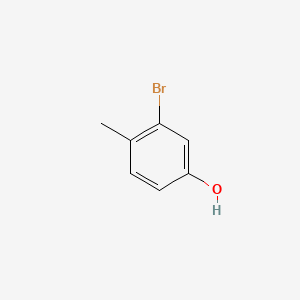

3-Bromo-4-methylphenol

描述

Significance as a Halogenated Phenolic Compound in Chemical Science

Halogenated phenolic compounds are a significant class of chemicals that have garnered considerable interest in scientific research. nust.edu.pk The inclusion of halogen atoms, such as bromine or chlorine, into a phenolic molecule can significantly enhance its biological activity. asu.ruresearchgate.net For many halogenated compounds, activities such as antibacterial, antifungal, antioxidant, and anticancer properties have been established. asu.ruresearchgate.net

These compounds can be metabolites of persistent organic pollutants (POPs) or naturally occurring substances, particularly in marine environments. figshare.com The presence of the halogen is not merely a passive addition; it can play an active role in how the molecule interacts with biological systems, for instance, by forming noncovalent halogen bonds with receptors and proteins. nih.gov The specific positioning of the halogen on the phenol (B47542) ring is crucial, as it influences the molecule's properties and reactivity. chemistryviews.org The phenolic hydroxyl group in 3-Bromo-4-methylphenol, for example, activates the aromatic ring, making it susceptible to further chemical modification.

Historical Context of Research on Brominated Phenols

Research into brominated phenols has evolved significantly over the past century. The first synthesis of a bromophenol, specifically 4-bromophenol, was reported in the 1920s. researchgate.net For many years, the study of these compounds was largely confined to synthetically produced chemicals used as intermediates, germicides, and later, as components in the production of brominated flame retardants (BFRs). researchgate.net

A significant shift occurred with the discovery of naturally produced brominated phenols in marine organisms, particularly sponges and algae. researchgate.netnih.gov Until the 1970s, only a handful of halogenated phenolic compounds had been isolated and structurally identified from natural sources like bacteria, fungi, and marine algae. asu.ruasu.ru This discovery opened a new field of research, as these natural compounds were found to be responsible for the characteristic "sea-like" taste and flavor of some seafood. researchgate.net The presence of these compounds in marine organisms is often linked to the high concentration of bromide ions in seawater. asu.ruresearchgate.net This dual identity—as both industrial chemicals and natural products—has fueled ongoing research into their environmental distribution, biological activity, and potential applications. nih.gov

Current Research Trends and Future Directions for this compound

Current research on this compound primarily focuses on its utility as a key raw material and intermediate in organic synthesis. fishersci.comchemicalbook.com It serves as a versatile building block for creating more complex molecules with desired pharmacological or industrial properties. chemimpex.comguidechem.com Its applications are noted in the synthesis of pharmaceuticals, agrochemicals, and dyes. fishersci.com For instance, it can be used in the preparation of certain drugs, such as in the synthesis of amoxicillin. chembk.com The synthesis of this compound itself is an area of study, with methods including the regioselective bromination of 4-methylphenol (p-cresol). chembk.combibliomed.org

Future research is likely to expand on its role as a precursor for novel compounds. Given the established trend that halogenation can enhance bioactivity, this compound represents a valuable starting point for developing new molecules with potential therapeutic applications. asu.ruresearchgate.net Research into its derivatives could yield compounds with specific antimicrobial or enzyme-inhibiting properties, making it a crucial tool for biochemists exploring new therapeutic targets. chemimpex.comchemimpex.com Further exploration of its reaction mechanisms and the development of more efficient and environmentally friendly synthesis protocols are also anticipated research directions. chemistryviews.org Additionally, studies have investigated the mass spectra of this compound under various ionization conditions, which is fundamental for advancing fields like extreme ultraviolet (EUV) lithography where phenolic compounds are components of photoresists. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZKNRDHSHYMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437886 | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60710-39-6 | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromo 4 Methylphenol

Synthetic Routes to 3-Bromo-4-methylphenol

This compound, an important intermediate in organic synthesis, can be prepared through several synthetic pathways. These routes primarily involve the selective bromination of p-cresol (B1678582) or multi-step syntheses starting from other aromatic precursors.

Bromination of 4-Methylphenol and Related Precursors

The direct bromination of 4-methylphenol (p-cresol) is a common method for synthesizing this compound. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group, while the methyl group is a less powerful activating, ortho-, para-director. When these groups are para to each other, they direct substitution to the same positions (ortho to the hydroxyl and meta to the methyl group). libretexts.org

Various brominating agents and conditions have been explored to achieve selective bromination. The use of bromine in a solvent of low polarity, such as chloroform, at low temperatures can yield monobromophenols. byjus.com N-bromosuccinimide (NBS) is another effective reagent for the controlled bromination of 4-methylphenol, often proceeding via an electrophilic aromatic substitution mechanism that favors the ortho position to the hydroxyl group. chembk.com

Research has shown that the reaction conditions can be optimized to favor the formation of the desired isomer. For instance, the bromination of p-cresol can be influenced by the presence of strong acids like trifluoromethanesulfonic acid, leading to the bromo derivative with bromine meta to the hydroxyl group as the main product. cdnsciencepub.com In aqueous solutions, the bromination of p-cresol is catalyzed by carboxylate anions, suggesting a mechanism where deprotonation of the hydroxyl group occurs concurrently with the electrophilic attack by molecular bromine. cdnsciencepub.comcdnsciencepub.com

A study utilizing a β-tetracyano vanadyl porphyrin catalyst for the oxidative bromination of 4-methylphenol with potassium bromide and hydrogen peroxide demonstrated the formation of 2-bromo-4-methylphenol (B149215) as the primary product under optimized conditions. nih.gov Another efficient method involves the use of N-bromosuccinimide in an aqueous extract of wood ash (WEPA) as a catalytic medium, leading to quantitative yields of the monobrominated product. researchgate.net

| Brominating Agent | Catalyst/Solvent | Key Findings | Reference |

| Bromine | Trifluoromethanesulfonic acid | Favors bromine substitution meta to the hydroxyl group. | cdnsciencepub.com |

| Bromine | Chloroform | Yields monobromophenols at low temperatures. | byjus.com |

| N-Bromosuccinimide (NBS) | - | Controlled bromination favoring the ortho position. | chembk.com |

| Bromine/H₂O₂ | β-Tetracyano vanadyl porphyrin | Forms 2-bromo-4-methylphenol as the main product. | nih.gov |

| NBS | Wood Ash Extract (WEPA) | Quantitative yield of monobrominated product. | researchgate.net |

| Bromine | Aqueous solution | Catalyzed by carboxylate anions. | cdnsciencepub.comcdnsciencepub.com |

Multi-step Synthesis from Aromatic Hydrocarbons

An alternative to direct bromination involves multi-step synthetic sequences starting from readily available aromatic hydrocarbons like toluene. One such pathway involves the following transformations:

Nitration of Toluene: Toluene is first nitrated to produce a mixture of ortho- and para-nitrotoluene.

Separation and Bromination: The para-isomer, 4-nitrotoluene, is separated and then brominated. A method using iron filings as a catalyst source allows the reaction to proceed at a moderate temperature of 50-60°C. acs.org

Reduction: The nitro group of 2-bromo-4-nitrotoluene (B188816) is then reduced to an amino group to form 3-bromo-4-aminotoluene. This reduction can be achieved using agents like ammonium (B1175870) sulfide (B99878) in alcohol. acs.org

Diazotization and Hydrolysis: The resulting 3-bromo-4-aminotoluene is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid, followed by hydrolysis to yield this compound. orgsyn.orgaskfilo.com

Another approach starts with the bromination of p-nitrotoluene, followed by reduction of the nitro group and subsequent replacement of the diazonium group to yield the target compound. acs.org

Catalytic Systems in Selective Bromination

The use of catalytic systems plays a crucial role in achieving high selectivity in the bromination of 4-methylphenol. As mentioned earlier, β-tetracyano vanadyl porphyrin has been effectively used as a catalyst in oxidative bromination. nih.gov This catalytic system allows for the reaction to proceed under specific conditions to maximize the yield of the desired 2-bromo-4-methylphenol.

Furthermore, studies have highlighted the role of general base catalysis in the aqueous bromination of phenols. cdnsciencepub.comcdnsciencepub.com Carboxylate anions can act as catalysts by facilitating the deprotonation of the phenolic hydroxyl group, which enhances its reactivity towards electrophilic attack by bromine. cdnsciencepub.comcdnsciencepub.com This understanding of the reaction mechanism allows for the selection of appropriate buffer systems to control the reaction rate and selectivity.

The use of environmentally benign catalytic media, such as the aqueous extract of wood ash (WEPA), has also been explored. This method provides a versatile and economical protocol for the monobromination of aromatics like 4-methylphenol with high yields. researchgate.net

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by the interplay of its three functional components: the phenolic hydroxyl group, the bromine atom, and the methyl-substituted aromatic ring. This structure allows for a variety of chemical transformations. chemimpex.com

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring can be displaced by nucleophiles, although this typically requires activated conditions or the use of transition metal catalysts. smolecule.comsmolecule.com Such nucleophilic aromatic substitution (SNAr) reactions are fundamental in synthetic chemistry for creating new carbon-heteroatom or carbon-carbon bonds. For instance, this compound can serve as a precursor in the synthesis of more complex molecules through reactions where the bromine is replaced by other functional groups. smolecule.comsmolecule.com

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is activated towards further electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and methyl groups. byjus.com The directing effects of the existing substituents (hydroxyl, methyl, and bromine) will determine the position of the incoming electrophile.

The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the bromine atom is a deactivating ortho-, para-director. In electrophilic substitution reactions on this compound, the powerful activating and directing effect of the hydroxyl group will be the dominant influence. libretexts.org Therefore, further substitution is expected to occur at the positions ortho and para to the hydroxyl group that are not already occupied. Given the structure of this compound, the most likely positions for further electrophilic attack would be ortho to the hydroxyl group.

| Reaction Type | Reacting Center | Key Features | Reference |

| Nucleophilic Substitution | Bromine Atom | Requires activated conditions or catalysts; allows for the introduction of new functional groups. | smolecule.comsmolecule.com |

| Electrophilic Aromatic Substitution | Phenolic Ring | The ring is activated by the hydroxyl and methyl groups; the hydroxyl group is the dominant directing group. | libretexts.orgbyjus.com |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group of this compound is a prime site for functionalization through reactions such as etherification and esterification. These transformations are fundamental in altering the molecule's polarity, reactivity, and biological activity.

Etherification: The conversion of the phenolic hydroxyl group to an ether is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). For instance, the reaction of this compound with an alkyl halide (R-X) proceeds via the formation of the corresponding phenoxide, which then attacks the alkyl halide to yield the desired ether. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. Phase transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide phase. latech.eduscribd.com

A notable example involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This is achieved by reacting this compound with tert-butyldimethylsilyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) at room temperature. ambeed.com

Esterification: The hydroxyl group of this compound can be readily converted to an ester. A common method is the reaction with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and a scavenger for the hydrogen halide byproduct. For example, the synthesis of 3-bromo-4-methylphenyl acetate (B1210297) is accomplished by treating this compound with acetic anhydride or acetyl chloride. This reaction is often performed in an inert solvent or neat, at temperatures ranging from room temperature to mild heating, to afford the ester in high yield.

Table 1: Examples of Etherification and Esterification of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Etherification (Silyl Ether) | tert-Butyldimethylsilyl chloride, triethylamine, dichloromethane, 20°C | (3-bromo-4-methyl-phenoxy)-tert-butyl-dimethyl-silane ambeed.com |

| Esterification | Acetic anhydride, pyridine or H2SO4 (catalyst), 25–80°C | 3-Bromo-4-methylphenyl acetate |

Derivatization Strategies and Functionalization of this compound

The strategic derivatization of this compound allows for the introduction of diverse functional groups and the construction of complex molecular architectures. These strategies often involve multi-step syntheses that leverage the reactivity of the hydroxyl group, the aromatic ring, and the bromine atom.

Synthesis of Amide Derivatives

The synthesis of amide derivatives from this compound typically requires the introduction of a carboxylic acid or an amine functionality. One common approach involves the conversion of the phenol to an aniline (B41778) derivative, which can then be acylated to form an amide. For example, 4-bromo-3-methylaniline (B1294692), a derivative of the parent phenol, can be reacted with a carboxylic acid or its activated form (e.g., an acid chloride) to yield the corresponding amide.

In a specific example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized by reacting 4-bromo-3-methylaniline with pyrazine-2-carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Amide bond formation can also be achieved using reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. jst.go.jp

Alternatively, the phenolic hydroxyl group can be leveraged to introduce a nitrogen-containing substituent, which can then be elaborated into an amide. While direct amidation of the phenol is not a standard transformation, conversion to an amino-derivative opens up pathways for amide synthesis.

Formation of Phenolic Ethers and Esters

As discussed in section 2.2.3, the formation of phenolic ethers and esters represents a primary strategy for derivatizing this compound. These reactions are not only used for protecting the hydroxyl group but also for introducing specific functionalities that can modulate the compound's properties or serve as handles for further transformations.

The Williamson ether synthesis is a versatile method for preparing a wide range of alkyl and aryl ethers from this compound. latech.edumasterorganicchemistry.com By choosing an appropriate alkylating agent, various side chains can be introduced. For instance, reaction with 1-bromo-4-chlorobutane (B103958) in the presence of a base would yield 1-(4-chlorobutoxy)-3-bromo-4-methylbenzene, an intermediate that can be further functionalized at the chloro-terminus. ontosight.ai

Esterification provides another avenue for extensive derivatization. Beyond simple acetate esters, reaction with a variety of acyl chlorides or anhydrides can introduce different ester moieties. For example, in a multi-step synthesis, this compound was first protected as a benzoate (B1203000) ester before further functionalization of the methyl group. nih.gov

Table 2: Derivatization via Ether and Ester Formation

| Derivative Type | Synthetic Approach | Key Reagents |

|---|---|---|

| Phenolic Ether | Williamson Ether Synthesis | Alkyl halide (e.g., iodopropane), Base (e.g., NaOH), Phase transfer catalyst (e.g., TBAB) scribd.com |

| Phenolic Ester | Acylation | Acyl chloride or anhydride (e.g., benzoyl chloride), Base (e.g., pyridine) nih.gov |

Introduction of Heterocyclic Moieties onto the Core Structure

The this compound scaffold can be elaborated by the introduction of heterocyclic rings, a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This can be achieved through various synthetic routes, often involving the functional groups of this compound or its derivatives.

One documented example involves a multi-step synthesis where this compound serves as a starting material for a molecule incorporating a 1,2,4-triazole (B32235) ring. In this synthesis, the phenol was first converted to its benzoate ester, followed by bromination of the methyl group. The resulting benzyl (B1604629) bromide was then used to alkylate a pre-formed triazole-containing intermediate. Subsequent hydrolysis of the benzoate ester yielded the final product, which features the 3-bromo-4-methylphenyl core linked to a triazole moiety via a methylene (B1212753) bridge. nih.gov

Other strategies for introducing heterocyclic moieties could involve the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a nitrogen-containing heterocycle. The bromine atom on the this compound ring is a suitable handle for such cross-coupling reactions. While a direct Ullmann condensation with this compound might be challenging due to the presence of the acidic phenolic proton, protection of the hydroxyl group would enable this transformation. For instance, after protection, the bromo-derivative could be coupled with various nitrogen heterocycles like imidazole (B134444) or pyrazole (B372694) in the presence of a copper catalyst and a suitable base.

Table 3: Example of Heterocycle Introduction

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

|---|---|---|

| 1,2,4-Triazole | Multi-step synthesis involving alkylation | 3-Bromo-4-(bromomethyl)phenyl benzoate nih.gov |

Spectroscopic and Structural Characterization Techniques for 3 Bromo 4 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the connectivity and chemical environment of atoms by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy of 3-Bromo-4-methylphenol reveals distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton.

The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons, attached to the benzene (B151609) ring, resonate in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. The specific chemical shifts and splitting patterns of these aromatic protons are dictated by their position relative to the bromine and methyl substituents. The methyl (-CH₃) protons, being attached to the aromatic ring, give rise to a singlet in the upfield region of the spectrum.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.5 - 7.5 | Multiplet |

| -OH | Variable | Broad Singlet |

| -CH₃ | ~2.3 | Singlet |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The aromatic carbons of this compound typically resonate in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is generally found further downfield due to the deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (C-Br) also experiences a downfield shift. The quaternary carbon to which the methyl group is attached and the methyl carbon itself will have characteristic chemical shifts.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-OH | 150 - 155 |

| C-Br | 110 - 115 |

| C-CH₃ | 130 - 135 |

| Aromatic CH | 115 - 135 |

| -CH₃ | 20 - 25 |

Note: These are predicted values and can differ from experimental data.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

For more complex derivatives of this compound or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps in establishing the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the direct assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecular structure. The synthesis and structural elucidation of various Schiff bases derived from substituted phenols have utilized these 2D NMR techniques for complete assignment of proton and carbon signals. researchgate.netresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio.

For this compound, the molecular ion peak will be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. youtube.com This pattern consists of two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). youtube.com

Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl radical, or a CO molecule. libretexts.orgdocbrown.info The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom or HBr. researchgate.net The mass spectrum of 2-bromo-4-methylphenol (B149215), an isomer, is available in the NIST WebBook, providing an example of the fragmentation patterns for such compounds. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high level of accuracy allows for the determination of the exact molecular formula of a compound. By comparing the experimentally determined exact mass with the calculated masses of possible molecular formulas, the elemental composition of this compound can be unequivocally confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of this compound, LC-MS is particularly valuable for its high sensitivity and selectivity, making it suitable for trace-level detection in environmental and biological samples. Phenolic compounds, including halogenated phenols, are often monitored as priority pollutants in surface and drinking water. shimadzu.comjasco-global.com

The methodology for analyzing this compound typically involves a reversed-phase liquid chromatography separation followed by detection with a triple quadrupole mass spectrometer. The separation is achieved on a C18 or a PFP (Pentafluorophenyl) column, which provides good retention and separation for phenolic compounds. shimadzu.com A gradient elution with a mobile phase consisting of water and an organic solvent, such as methanol (B129727) or acetonitrile, is commonly employed to effectively separate the analyte from matrix interferences. shimadzu.comjasco-global.com

For detection, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻. shimadzu.com The relatively low polarity of some phenolic compounds can make APCI a suitable interface. shimadzu.com Subsequent fragmentation of the precursor ion in the mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored to confirm the identity and quantity of the compound.

Below is a table outlining a hypothetical, yet typical, set of LC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | APCI, Negative |

| Precursor Ion [M-H]⁻ | m/z 185/187 |

| MRM Transition 1 (Quantifier) | 185 > 106 |

| MRM Transition 2 (Qualifier) | 187 > 108 |

Note: The table is interactive. The precursor ion shows two masses (185/187) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Vibrational Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure.

The spectrum is dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is a result of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group are observed just below 3000 cm⁻¹. The aromatic ring itself produces characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. The in-plane bending of the O-H group and the stretching of the C-O bond give rise to strong absorptions in the 1200-1400 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region. researchgate.net

The following table summarizes the expected FT-IR vibrational frequencies for this compound based on data from similar substituted phenols. researchgate.net

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1390 | Medium | O-H In-plane Bend |

| ~1240 | Strong | Phenolic C-O Stretch |

| 650 - 500 | Medium-Strong | C-Br Stretch |

Note: This is an interactive table representing typical data.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in FT-IR may be strong in Raman, and vice-versa. For this compound, Raman spectroscopy is particularly useful for identifying vibrations involving non-polar bonds and the aromatic ring.

The symmetric "breathing" mode of the benzene ring, which involves the entire ring expanding and contracting, typically gives a strong, sharp peak in the Raman spectrum. nih.gov Aromatic C-C stretching modes also produce prominent bands. While the O-H stretch is weak in Raman, the C-Br bond, being more polarizable than C-H, often yields a more distinct signal in the low-frequency region than in FT-IR. researchgate.net The analysis of related compounds like p-cresol (B1678582) by Raman spectroscopy helps in understanding the vibrational signatures of the methylphenol backbone. nih.gov

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2925 | Strong | Aliphatic C-H Stretch (Methyl) |

| ~1610 | Strong | Aromatic C=C Ring Stretch |

| ~1210 | Medium | Aromatic Ring Vibration |

| ~800 | Very Strong | Ring Breathing Mode |

| ~550 | Strong | C-Br Stretch |

Note: This interactive table shows expected Raman shifts based on analysis of structurally similar compounds. nih.govnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions arise from π → π* transitions within the benzene ring.

The UV-Vis spectrum of this compound is characterized by absorptions originating from π → π* electronic transitions. The benzene ring itself has characteristic absorption bands, often referred to as the E₂ and B bands. spcmc.ac.in The presence of substituents on the ring—hydroxyl (-OH), methyl (-CH₃), and bromo (-Br)—alters the energy levels of the molecular orbitals and thus shifts the absorption maxima (λₘₐₓ).

The hydroxyl and methyl groups are auxochromes that, through electronic effects, can cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. spcmc.ac.inresearchgate.net The lone pair electrons on the hydroxyl oxygen can conjugate with the π-system of the aromatic ring, which decreases the energy gap for the π → π* transition. researchgate.net The bromine atom, with its lone pairs, also acts as an auxochrome, further influencing the position of the absorption bands. The spectrum of phenol (B47542) in a non-polar solvent typically shows a primary band around 210 nm and a secondary, lower-intensity band around 270 nm. researchgate.net The substitution pattern on this compound would be expected to shift these bands.

| Transition Type | Typical λₘₐₓ Region (nm) for Phenols | Contributing Orbitals |

| π → π* (E₂-band) | 200 - 230 | π bonding to π* antibonding |

| π → π* (B-band) | 260 - 290 | π bonding to π* antibonding |

| n → π | ~300 (often weak and submerged) | Non-bonding (oxygen lone pair) to π antibonding |

Note: This is an interactive data table based on general principles for substituted phenols. researchgate.netresearchgate.net

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, an effect known as solvatochromism. This is due to differential solvation of the ground and excited electronic states.

For π → π* transitions, the excited state is generally more polar than the ground state. Therefore, increasing the polarity of the solvent stabilizes the excited state more than the ground state, leading to a smaller energy gap for the transition. This results in a bathochromic (red) shift, where the λₘₐₓ moves to a longer wavelength. youtube.comslideshare.net

Conversely, for n → π* transitions, the ground state is often more stabilized by polar, protic solvents through hydrogen bonding with the lone pair electrons (e.g., on the hydroxyl oxygen). This increased stabilization of the ground state widens the energy gap to the excited state, causing a hypsochromic (blue) shift to a shorter wavelength. youtube.comslideshare.net For this compound, switching from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be expected to cause a red shift in the main π → π* bands.

| Solvent | Polarity | Expected Shift for π → π* | Expected λₘₐₓ (B-band, nm) |

| Hexane | Non-polar | - (Reference) | ~275 |

| Chloroform | Moderately Polar | Bathochromic (Red) | ~278 |

| Ethanol | Polar, Protic | Bathochromic (Red) | ~280 |

| Water | Highly Polar, Protic | Bathochromic (Red) | ~282 |

Note: The λₘₐₓ values in this interactive table are illustrative, based on established solvatochromic principles for phenols. slideshare.net

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

A notable example is the crystal structure of 3′-bromo-4-methylchalcone, a derivative that incorporates a structural moiety related to this compound. researchgate.net Chalcones, or 1,3-diarylprop-2-en-1-ones, are compounds with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. In 3′-bromo-4-methylchalcone, one of these is a 4-methylphenyl group, and the other is a 3-bromophenyl group, making it a relevant case study. researchgate.net

The crystallographic investigation of 3′-bromo-4-methylchalcone reveals its solid-state conformation and the nature of the intermolecular forces that govern its crystal packing. The key crystallographic data for this derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H13BrO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.892(3) |

| b (Å) | 9.033(5) |

| c (Å) | 12.557(6) |

| α (°) | 88.63(3) |

| β (°) | 79.91(3) |

| γ (°) | 80.91(3) |

| Volume (ų) | 648.5(6) |

| Z | 2 |

The crystal structure of 3′-bromo-4-methylchalcone is characterized by a twisted conformation, with the two phenyl rings not being coplanar. This deviation from planarity is a common feature in chalcones and is influenced by the steric and electronic effects of the substituents on the aromatic rings. researchgate.net

Furthermore, the analysis of the crystal packing of 3′-bromo-4-methylchalcone reveals the presence of specific intermolecular interactions. A significant finding is the observation of a Type I halogen bond. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of 3′-bromo-4-methylchalcone, this interaction plays a role in the stabilization of the crystal lattice. The molecules are arranged in a pairwise antiparallel fashion of the enone core, related by inversion symmetry. nih.gov

The detailed structural information obtained from X-ray crystallography of derivatives like 3′-bromo-4-methylchalcone is invaluable for computational chemistry studies, aiding in the development of more accurate models to predict the properties and behavior of related molecules.

Computational Chemistry and Theoretical Studies of 3 Bromo 4 Methylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of bromophenols. nih.gov DFT calculations for 3-Bromo-4-methylphenol typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov

Geometry Optimization and Molecular Structure Prediction

A fundamental step in computational chemistry is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. stackexchange.com This procedure calculates the energy at an initial geometry and iteratively searches for a new geometry with lower energy until a minimum is found. mdpi.com For this compound, this involves determining the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-O Bond Angle | ~119° |

Note: These are representative values based on DFT calculations of similar brominated phenolic compounds and may vary slightly depending on the specific functional and basis set used.

Energetic and Electronic Property Calculations

Once the geometry is optimized, various energetic and electronic properties of this compound can be calculated. These properties are crucial for understanding the molecule's stability and reactivity. Key calculated properties include the total energy, dipole moment, and atomic charges.

Table 2: Calculated Energetic and Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| Total Energy | Varies with method (e.g., in Hartrees) |

| Dipole Moment | ~2.0 - 2.5 Debye |

| Charge on Oxygen Atom | Negative |

| Charge on Bromine Atom | Slightly Negative/Neutral |

Note: These values are illustrative and depend on the computational methodology employed.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com The energies of the HOMO and LUMO are critical parameters that influence the electronic and optical properties of a molecule. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. DFT calculations provide quantitative values for these orbital energies. nih.gov

HOMO-LUMO Gap and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. wuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a small gap indicates that the molecule is more reactive and less stable.

The HOMO-LUMO gap is a key parameter in determining the molecule's electronic properties and its potential applications in various fields. For this compound, the calculated HOMO-LUMO gap provides insight into its reactivity in chemical reactions.

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -1.0 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV |

Note: These are typical energy ranges for substituted phenols and can vary based on the computational level.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. imist.ma The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions with negative electrostatic potential (colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic interaction. The aromatic ring will also exhibit regions of negative potential. Positive potential is generally located around the hydrogen atom of the hydroxyl group, indicating its acidic nature and susceptibility to nucleophilic attack. The MEP map provides a clear visual representation of the molecule's reactive sites and complements the insights gained from FMO analysis. researchgate.net

Studies on Tautomerism and Isomerism of Related Structures

Tautomerism in phenolic compounds primarily involves the equilibrium between the phenol (B47542) (enol) form and its corresponding keto forms (cyclohexadienones). For simple phenols, the enol form is overwhelmingly favored due to the thermodynamic stability conferred by the aromaticity of the benzene (B151609) ring. modgraph.co.uknih.gov The loss of this aromatic stabilization in the keto tautomers results in a significant energy difference between the two forms. modgraph.co.uk

Computational studies on phenol, a parent compound to this compound, have quantified this energy difference. Density Functional Theory (DFT) calculations have shown that the keto tautomers are considerably less stable than the phenol form. cornell.eduresearchgate.net This principle is expected to hold for this compound, where the aromatic phenol structure is the dominant and most stable tautomer. The presence of the bromo and methyl substituents is not anticipated to fundamentally alter this equilibrium, which is governed by the powerful driving force of aromaticity. modgraph.co.uk

The relative energies of the enol and two possible keto tautomers of phenol, which serve as a model for this compound, are presented in Table 1.

Table 1: Calculated Relative Energies of Phenol Tautomers

Data is based on computational studies of phenol as a proxy for this compound. cornell.eduresearchgate.net

Conformational Analysis and Potential Energy Surface Scans

The conformational flexibility of this compound is primarily associated with the rotation of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the benzene ring. Potential energy surface (PES) scans are a computational tool used to explore the energy changes associated with these rotations and to identify the most stable conformations.

For the hydroxyl group, rotation around the C-O bond is expected to have a relatively low energy barrier. Computational studies on similar phenolic compounds, such as p-cresol (B1678582) (4-methylphenol), have been performed to determine these rotational barriers. cornell.edunih.govresearchgate.net These studies indicate that the most stable conformation for the hydroxyl group is when the O-H bond lies in the plane of the aromatic ring. This is due to favorable electronic interactions between the oxygen lone pairs and the π-system of the ring.

The rotation of the methyl group also has a low energy barrier. For p-cresol, the potential barrier hindering the internal rotation of the methyl group has been found to be very small. nih.govresearchgate.net The most stable conformation is typically a staggered arrangement where the C-H bonds of the methyl group are not aligned with the plane of the benzene ring, minimizing steric hindrance.

A potential energy surface scan for a molecule like this compound would involve systematically rotating the dihedral angles of the hydroxyl and methyl groups and calculating the energy at each step. This would reveal the low-energy conformations and the transition states connecting them. Based on studies of p-cresol, the rotational barriers for these groups in this compound are expected to be in the range of a few kcal/mol. nih.govresearchgate.net

Table 2: Calculated Rotational Barriers for Functional Groups in p-Cresol

Data is based on computational studies of p-cresol as a proxy for this compound. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting NMR chemical shifts. modgraph.co.uk These calculations can provide valuable insights into the electronic structure of a molecule and aid in the assignment of experimental spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the bromo and methyl substituents. The bromine atom, being electronegative, is expected to deshield the nearby protons, shifting their signals downfield. The methyl group, being an electron-donating group, would have a shielding effect, shifting nearby proton signals upfield.

Theoretical calculations on a range of substituted phenols have demonstrated good agreement between predicted and experimental ¹H NMR chemical shifts. modgraph.co.uk This suggests that a similar level of accuracy could be expected for this compound. A comparison of calculated and experimental chemical shifts for related bromophenols provides a basis for what to expect for the target molecule.

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Bromophenols

Calculated shifts are based on GIAO calculations for substituted phenols as reported in related studies. modgraph.co.uk

Applications in Advanced Organic Synthesis and Medicinal Chemistry Precursors

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of 3-Bromo-4-methylphenol makes it an essential component in the construction of larger, more complex molecular architectures.

While this compound itself is a potential candidate for macrocycle synthesis, its isomer, 4-Bromo-3-methylphenol, has been specifically documented for its role in the total synthesis of 3-methylcalix ottokemi.comarene. ottokemi.com Calixarenes are cup-shaped macrocyclic compounds formed from the condensation of phenols and aldehydes. The synthesis involving 4-Bromo-3-methylphenol highlights the importance of brominated cresol (B1669610) derivatives in creating these complex, host-guest chemistry scaffolds. The bromine atom can be retained in the final structure or replaced in subsequent reactions to introduce further functionality.

This compound is an ideal starting material for creating a wide array of functionalized aromatic compounds. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the attachment of various other aromatic or aliphatic groups. Furthermore, the hydroxyl group can be easily converted into an ether or ester, adding another layer of versatility. This dual reactivity enables the synthesis of highly substituted and complex aromatic structures that are valuable in materials science and medicinal chemistry.

| Reaction Type | Purpose | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Suzuki Cross-Coupling | Forms a new Carbon-Carbon bond, linking another aromatic or vinyl group. | Aryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Forms a new Carbon-Nitrogen bond, introducing an amine group. | Amine, Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl amine derivatives |

| Williamson Ether Synthesis | Converts the hydroxyl group to an ether. | Alkyl halide, Base (e.g., NaH) | Aryl ether derivatives |

| Esterification | Converts the hydroxyl group to an ester. | Acyl chloride or Carboxylic acid, Acid or Base catalyst | Aryl ester derivatives |

Utilisation in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is found within several biologically active molecules, making it a valuable intermediate in the pharmaceutical and agrochemical sectors. fishersci.cachemicalbook.com

This compound is a recognized intermediate for the synthesis of pharmaceuticals. fishersci.cachemicalbook.com For instance, the related isomer 4-bromo-3-methyl aniline (B41778) (which can be synthesized from 4-bromo-3-methylphenol) is used as a starting material for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. This core structure is then further modified using Suzuki cross-coupling reactions to produce a series of derivatives. mdpi.com These derivatives have been investigated for their potential as antibacterial agents against extensively drug-resistant (XDR) S. Typhi and as inhibitors of the enzyme alkaline phosphatase. mdpi.com

This compound is cited as an important intermediate in the synthesis of agrochemicals and dyestuffs. fishersci.cachemicalbook.com In agrochemistry, halogenated phenols are common building blocks for pesticides and herbicides. The specific combination of bromine and a methyl group can contribute to the molecule's biological activity and its environmental persistence. In the dyestuff industry, phenolic compounds are precursors to various colorants. For example, brominated anthrapyridone structures, which are related to the general class of compounds accessible from bromophenols, have been synthesized to create solvent dyes. scispace.com

Development of Novel Derivatives for Specific Research Applications

Researchers actively use this compound and its isomers to create novel molecules for targeted scientific investigation. The goal is often to develop compounds with specific biological or material properties.

For example, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their biological activity. mdpi.com The research demonstrated that these novel compounds exhibited significant antibacterial properties and acted as inhibitors of alkaline phosphatase. Such studies are crucial in the early stages of drug discovery.

Another area of research involves creating derivatives for use as enzyme inhibitors. Substituted pyrazoles incorporating a brominated 4-methyl 7-hydroxy coumarin (B35378) moiety have been designed and synthesized as potential new scaffolds for treating Alzheimer's disease. researchgate.net These compounds are evaluated for their ability to inhibit enzymes like acetylcholinesterase.

The development of these specialized derivatives underscores the utility of this compound as a versatile platform for creating new chemical entities with potential applications in medicine and beyond.

| Derivative Class | Synthesis Method | Research Application | Reference |

|---|---|---|---|

| N-(aryl)-pyrazine-2-carboxamides | Amide coupling followed by Suzuki cross-coupling | Antibacterial agents against XDR S. Typhi; Alkaline phosphatase inhibition | mdpi.com |

| Pyrazoles with brominated coumarin | Multi-step synthesis involving coumarin functionalization and cyclization | Potential anti-Alzheimer's agents; Acetylcholinesterase inhibition | researchgate.net |

Synthesis of Compounds with Potential Antimicrobial Properties

The inherent chemical structure of phenols and their derivatives has long been associated with antimicrobial effects, and this compound is no exception. It is recognized for its own antimicrobial properties, which allow for its use as an active component in disinfectants and sanitizers. guidechem.com The compound's mechanism in this context is understood to involve the inhibition of microbial growth and reproduction. guidechem.com

Beyond its direct application, this compound serves as a crucial precursor in the synthesis of more complex and potent antimicrobial agents. A significant area of this research involves the creation of Schiff bases, which are compounds containing an azomethine or imine group (–C=N–). These are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijcrt.org

The bromophenol structure is a key component in designing new antimicrobial agents. unilag.edu.ng Researchers synthesize Schiff bases from brominated salicylaldehydes (a related class of bromophenols) and various amines to create molecules with enhanced biological activity. unilag.edu.ngresearchgate.net The resulting bromo-substituted imines have demonstrated significant potency, particularly against Gram-positive bacteria such as Staphylococcus aureus. unilag.edu.ng The antimicrobial action of these Schiff bases is largely attributed to the presence of the azomethine group, which is believed to interact with microbial cell components. nih.gov The synthesis of these derivatives highlights the role of this compound as a foundational building block for developing new therapeutic agents to combat bacterial and fungal infections. nih.govneuroquantology.com

Investigation of Derivatives for Anticancer Research

In the field of medicinal chemistry, bromophenols sourced from marine algae are recognized as important secondary metabolites with significant biological activities, including antioxidant and anticancer potential. mdpi.comresearchgate.net This has prompted extensive research into synthesizing derivatives of these natural compounds to explore and enhance their therapeutic properties. This compound serves as a valuable synthetic precursor in this line of research.

The general strategy involves modifying the basic bromophenol skeleton to create a library of new molecules for biological evaluation. mdpi.comnih.gov Common modifications include methylation and acetylation of the phenolic hydroxyl group. These chemical changes can alter the molecule's solubility, stability, and ability to interact with biological targets.

Research has shown that certain synthesized bromophenol derivatives can effectively inhibit the viability of cancer cells and induce apoptosis (programmed cell death). mdpi.comresearchgate.net For instance, studies on acetylated bromophenol derivatives have demonstrated their ability to inhibit the proliferation of leukemia cells without affecting the normal cell cycle distribution. mdpi.com While this research encompasses a broad class of bromophenols, this compound represents a key starting material for creating such derivatives due to its specific substitution pattern, which can influence the final compound's biological activity. The ongoing investigation into these derivatives underscores the potential of bromophenols in the development of novel anticancer agents. mdpi.comresearchgate.net

Application in Material Science Research

In material science, phenolic compounds are fundamental building blocks for the synthesis of macrocyclic molecules known as calixarenes. researchgate.net These are cyclic oligomers produced from the reaction of phenols and aldehydes, possessing a unique three-dimensional, basket-like shape. researchgate.net This structure gives them a hydrophobic cavity that can trap smaller molecules and ions, a property central to their application in host-guest chemistry. researchgate.net

Calixarenes are highly valued in the development of chemical sensors, ion-sensitive electrodes, and chiral recognition devices. researchgate.netnih.gov The properties of a calixarene (B151959) can be precisely tuned by modifying the phenolic units used in its synthesis. The introduction of specific functional groups onto the upper or lower rim of the calixarene basket alters its size, shape, and binding capabilities.

This is where this compound becomes a compound of interest. The synthesis of calixarenes often starts with p-alkylphenols. researchgate.net The bromine atom on the this compound ring can be used to introduce further functionalities or to influence the electronic properties of the final macrocycle. Bromination is a known modification strategy used in calixarene chemistry to create more advanced structures. researchgate.net Furthermore, analogous structures like thiacalixarenes, which replace the traditional methylene (B1212753) bridges with sulfur atoms, have expanded the properties and applications of these materials, demonstrating the importance of versatile phenolic precursors. nih.gov The use of substituted phenols like this compound is therefore integral to creating functionalized calixarenes designed for specific tasks, such as the selective chelation of metal ions. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 60710-39-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 54°C to 57°C |

| Solubility | Slightly soluble in water (1.6 g/L at 25°C) |

| InChI Key | GMZKNRDHSHYMHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(O)C=C1Br |

Data sourced from multiple references. guidechem.comfishersci.canih.gov

Structure Activity Relationship Sar Studies of 3 Bromo 4 Methylphenol Derivatives

Influence of Halogenation Position on Biological and Chemical Activity

The position of a halogen atom on an aromatic ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological and chemical activity. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. In the context of phenolic compounds, the placement of a bromine atom influences acidity, reactivity, and the potential for forming halogen bonds, which can be significant in ligand-receptor interactions.

While studies specifically detailing the isomeric positional effects for 3-bromo-4-methylphenol are specific, general principles of halogenation on phenols provide a strong framework for understanding its activity. The bromine atom at position 3 is meta to the hydroxyl group and ortho to the methyl group. This positioning has several consequences:

Electronic Effects : As an electron-withdrawing group, bromine increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to phenol (B47542) itself. The magnitude of this effect is position-dependent.

Steric Hindrance : The presence of the bromine atom can introduce steric bulk, which may influence how the molecule fits into an enzyme's active site or a receptor's binding pocket.

Metabolic Stability : Halogenation can block positions on the aromatic ring that are susceptible to metabolic oxidation, potentially increasing the compound's half-life in a biological system.

Research on various bromophenol derivatives has shown that the number and location of bromine atoms are crucial for their biological potency. For instance, in a series of bromophenol derivatives evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, it was found that having multiple bromine atoms on the aryl rings was important for potent inhibition. nih.gov This highlights the general principle that the halogenation pattern is a key factor in modulating biological activity.

Impact of Methyl Substituent on Molecular Properties and Interactions

The methyl group at position 4 of this compound also plays a significant role in defining its molecular properties and interactions. The methyl group is generally considered to be a small, lipophilic, and electron-donating substituent.

Key impacts of the methyl substituent include:

Electronic Effects : The electron-donating nature of the methyl group can modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. Theoretical calculations on substituted phenols have shown that electron-donating groups like methyl generally decrease the O-H bond dissociation energy, which can be relevant for antioxidant activity. acs.org

Steric Effects : While smaller than bromine, the methyl group still contributes to the molecule's size and shape. Its position can influence the orientation of the molecule within a binding site. In some cases, ortho-substituted methyl groups on phenols have been shown to prevent certain chemical reactions due to steric hindrance. rsc.org

The interplay between the methyl group and the hydroxyl group can also affect intermolecular interactions, such as hydrogen bonding, which are crucial for biological recognition processes.

Correlation of Substituent Effects with Observed Pharmacological or Biological Responses

The combined electronic and steric effects of the bromo and methyl substituents on the phenol ring directly correlate with the observed biological activities of its derivatives. SAR studies on various classes of bromophenol compounds have demonstrated these correlations.

For example, studies on bromophenol hybrids designed as potential anticancer agents revealed that the presence and nature of substituents on the phenolic ring system were critical for their inhibitory activity against various cancer cell lines. nih.gov Similarly, in the development of bromophenol derivatives as enzyme inhibitors, such as for acetylcholinesterase (AChE), the specific substitution pattern was found to dictate the potency of inhibition. mdpi.com The presence of different functional groups, including -OH, -OCH3, and -Br, in the aromatic scaffolds of synthesized compounds was shown to influence the activity against the studied enzymes. mdpi.com

A study on a series of substituted phenols and their interaction with hydroxypropyl methylcellulose (B11928114) (HPMC) found that while no single physicochemical property could predict the interaction, a combination of parameters was successful. nih.gov This suggests that the biological or pharmacological response is a complex summation of multiple properties conferred by the substituents. nih.gov

Table 1: Illustrative SAR data for Acetylcholinesterase (AChE) Inhibition by Bromophenol Derivatives

This table is a generalized representation based on findings that different substituents lead to varied inhibitory constants (Ki).

| Derivative | Substituents | AChE Ki (nM) |

| Compound A | 3-Bromo, 4-Methyl | Reference Value |

| Compound B | 3,5-Dibromo, 4-Methyl | Lower Ki (Higher Potency) |

| Compound C | 3-Bromo (no methyl) | Different Ki |

| Compound D | 4-Methyl (no bromo) | Different Ki |

Data is illustrative to show the principle of how substituent changes affect activity, based on general findings in the literature. mdpi.comnih.gov

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules, including derivatives of this compound. nih.gov These methods provide insights into molecular properties and interactions at an atomic level, helping to rationalize experimental findings and guide the design of new compounds.

Common computational approaches include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate electronic properties such as charge distribution, bond dissociation energies, and molecular orbital energies. nih.govsemanticscholar.org These calculations can help explain the effects of substituents on the acidity and reactivity of the phenol group. acs.orgsemanticscholar.org For instance, DFT has been used to study how substituents alter the physical properties and pKa of phenol. semanticscholar.org

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme active site. Docking studies can help visualize the interactions between a this compound derivative and its biological target, explaining why certain substitution patterns lead to higher activity. A docking-based SAR analysis was used to understand the determinants of MAO-B inhibition by a series of derivatives. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors (representing physicochemical properties) to predict the activity of new, untested compounds.

These computational tools allow researchers to build predictive models that can screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govwustl.edu

Rational Design of Analogs with Modulated Activities

The ultimate goal of SAR studies is the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net By understanding the roles of the bromine and methyl substituents, chemists can make targeted modifications to the this compound scaffold to enhance a desired biological effect. spirochem.com

The process of rational design involves:

Identifying the Pharmacophore : Determining the essential structural features required for biological activity.

Understanding SAR : Using experimental and computational data to understand how modifications affect activity.

Designing New Analogs : Proposing new structures with modifications predicted to improve activity. For example, if SAR studies indicate that increased lipophilicity in a certain region enhances activity, analogs with larger alkyl groups might be designed.

Synthesis and Biological Evaluation : The designed compounds are then synthesized and tested to validate the design hypothesis.

This iterative cycle of design, synthesis, and testing has been successfully applied to develop potent bromophenol-based inhibitors for various biological targets. For instance, based on an initial lead compound, a series of bromophenol derivatives were designed and synthesized to improve PTP1B inhibitory activity, leading to a compound with approximately two-fold greater potency. nih.gov This approach accelerates the discovery of new therapeutic agents by focusing on modifications most likely to succeed. nih.gov

Environmental Fate and Degradation Research for Brominated Phenols

Environmental Occurrence and Distribution of Related Compounds

Brominated phenols are widespread in the environment, found in various matrices including water, sediment, air, and biota. researchgate.netresearchgate.netnih.gov Their presence stems from both natural and anthropogenic sources. Marine algae, particularly red algae (Rhodophyta), are significant natural producers of a diverse range of brominated compounds, including simple bromophenols like 2-bromophenol, 4-bromophenol, and various di- and tri-brominated phenols. d-nb.info These compounds are considered common metabolites in marine organisms. d-nb.info

Anthropogenic activities are another major source of brominated phenols in the environment. nih.govresearchgate.net They can be introduced directly through their use in industrial applications or indirectly as degradation products of other chemicals. For instance, 2,4,6-tribromophenol (B41969) (TBP) is used as a flame retardant and is also a breakdown product of other widely used brominated flame retardants like tetrabromobisphenol-A (TBBPA). researchgate.net The photo-oxidation of polybrominated diphenyl ethers (PBDEs), another class of flame retardants, is also a potential source of bromophenols in the environment. researchgate.net

Studies have documented the presence of various brominated phenols in different environmental compartments. In a study of the Beijiang River in South China, TBP, pentabromophenol (B1679275) (PeBP), and TBBPA were ubiquitously detected in water and sediment samples. nih.gov Similarly, research in a typical electronic waste dismantling region in southern China found TBP, PeBP, TBBPA, and bisphenol A (BPA) to be widespread in water and sediment. nih.gov The concentrations of these compounds can be significantly higher in areas affected by industrial activity. nih.gov Due to their presence in aquatic environments, brominated phenols are also found in seafood. researchgate.neteuropa.eu

Table 1: Occurrence of Selected Brominated Phenols in Environmental Samples

| Compound | Environmental Matrix | Region/Source |

| 2,4,6-Tribromophenol (TBP) | Water, Sediment, Biota | Various, including industrial areas and aquatic systems |

| Pentabromophenol (PeBP) | Water, Sediment | South China river systems |

| Tetrabromobisphenol A (TBBPA) | Water, Sediment | South China river systems, e-waste dismantling sites |

| 4-Bromophenol (4-BP) | Biota (Marine Algae) | Marine environments |

| 2,4-Dibromophenol | Biota (Marine Algae) | Marine environments |

Degradation Pathways in Environmental Compartments (e.g., Soil, Water)

The environmental persistence of brominated phenols is determined by various degradation processes, which can be biotic or abiotic.

Biodegradation: Microbial activity plays a crucial role in the breakdown of brominated phenols in soil and water. researchgate.net Aerobic bacteria, in particular, have been shown to effectively degrade these compounds. For example, an aerobic bacterial strain, Ochrobactrum sp. HI1, isolated from soil near a bromophenol production plant, demonstrated the ability to degrade 4-bromophenol. nih.gov The proposed degradation pathway involves ring hydroxylation, with 4-bromocatechol (B119925) and benzenetriol identified as intermediate products. nih.gov The complete degradation of brominated flame retardants by microbial consortia has also been observed, although this process sometimes requires an additional carbon source to support bacterial growth. researchgate.netmdpi.com

Abiotic Degradation: In addition to biodegradation, brominated phenols can be transformed through several abiotic pathways.

Photolysis: Photodegradation, or the breakdown of compounds by light, can occur. For instance, the photo-oxidation of PBDEs under UV irradiation can lead to the formation of brominated phenols. researchgate.net

Reductive Dehalogenation: This process involves the removal of bromine atoms and their replacement with hydrogen. It is a recognized degradation pathway for halogenated organic compounds. acs.org

Oxidation: Natural manganese oxides, which are common in the environment, can catalyze the oxidation of phenols in the presence of bromide ions (Br-), leading to the formation of various brominated phenolic compounds. nih.gov This process involves the oxidation of bromide to active bromine, which then brominates the phenol (B47542). nih.gov

Table 2: Summary of Degradation Pathways for Brominated Phenols

| Degradation Pathway | Type | Description | Intermediates/Products |

| Microbial Degradation | Biotic | Breakdown by microorganisms, such as bacteria. | 4-bromocatechol, benzenetriol |

| Photolysis | Abiotic | Degradation by UV light. | Bromophenols (from PBDEs) |

| Reductive Dehalogenation | Abiotic | Removal of bromine atoms. | Less-brominated compounds |

| Manganese Oxide-Catalyzed Oxidation | Abiotic | Oxidation in the presence of MnOx and bromide. | Bromophenols, OH-PBDEs, OH-PBBs |

Mobility and Persistence in Natural Systems

The potential for brominated phenols to contaminate environments, particularly water resources, is governed by their mobility and persistence. nih.gov